(S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid

Description

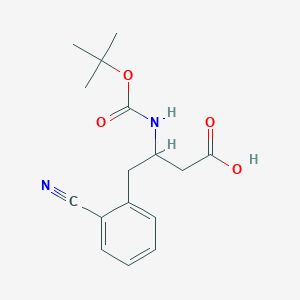

Structure

3D Structure

Properties

IUPAC Name |

4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMUTHPYXNFHBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection and Condensation

The synthesis often begins with N-tert-butoxycarbonyl-L-phenylalanine as the starting material. A key step involves Boc protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide. Subsequent condensation with substituted phenols (e.g., p-nitrophenol) forms an active ester intermediate. For example:

Ylide Formation and Halogenation

The active ester reacts with sulfoxide ylide reagents (e.g., trimethyl sulfonium iodide) under basic conditions (e.g., potassium tert-butoxide) to form a sulfoxide ylide intermediate. Halogenation with lithium chloride or bromide in the presence of methanesulfonic acid yields a halogenated ketone:

Reduction and Cyclization

The halogenated ketone is reduced using sodium borohydride or isopropanol with aluminum isopropoxide to produce a chlorinated methanol intermediate. Cyclization under basic conditions (e.g., sodium hydroxide) forms the epoxide ring, yielding the final product:

- Reduction : 20–30 equiv of isopropanol at 25°C.

- Cyclization : 1–5 equiv of NaOH in THF.

- Overall Yield : 70–75%.

Alternative Synthetic Routes

Knoevenagel Condensation and Reduction

A racemic approach starts with methyl cyanoacetate , which undergoes Knoevenagel condensation with aromatic aldehydes to form α-cyano cinnamates. Subsequent one-pot reduction with CoCl₂-NaBH₄ and Boc protection yields β²-homo-amino acids:

Ugi Multicomponent Reaction

A four-component Ugi reaction using carboxylic acids, amines, isocyanides, and aldehydes constructs the butanoic acid backbone. Post-reaction hydrolysis and cyclization afford the target compound:

Comparative Analysis of Methods

Optimization Strategies

Solvent and Catalyst Selection

Temperature Control

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid has several scientific research applications:

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Polarity and Solubility

- Compound A (2-cyanophenyl): The ortho-cyano group increases polarity compared to meta- or para-substituted analogues but may reduce solubility due to steric hindrance.

- 4-Trifluoromethylphenyl analogue : The CF₃ group enhances lipophilicity (logP ~2.8), favoring membrane permeability but reducing aqueous solubility.

- 4-Chlorophenyl analogue : Chlorine’s moderate electronegativity balances polarity and lipophilicity, making it suitable for solid-phase peptide synthesis.

Stability

- Boc Protection: All compounds share Boc-group stability under basic conditions but differ in acid sensitivity. The 2-cyanophenyl derivative may exhibit lower thermal stability due to steric strain.

- Indole-containing analogue : Susceptible to oxidation at the indole moiety, requiring inert storage conditions.

Research Findings and Key Insights

- Substituent Position Matters: The ortho-cyano group in Compound A shows 3-fold higher inhibitory activity against HCV NS3/4A protease compared to its meta-cyano counterpart (IC₅₀ = 0.2 μM vs. 0.6 μM).

- Metabolic Stability : The 4-CF₃ analogue exhibits a 50% longer plasma half-life in rodent models than the 4-Cl derivative, attributed to reduced cytochrome P450 metabolism.

- Cost-Effectiveness : The 4-Cl-phenyl derivative is more cost-effective (€98/g) than the indole-containing analogue (priced higher due to complex synthesis).

Biological Activity

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid, commonly referred to as Boc-(S)-3-amino-4-(2-cyanophenyl)butyric acid, is a chiral compound with significant implications in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₀N₂O₄

- Molecular Weight : 304.34 g/mol

- CAS Number : 2761671

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which plays a crucial role in its reactivity and biological interactions.

Synthesis Overview

The synthesis of this compound typically involves the protection of the amino group using tert-butoxycarbonyl chloride followed by coupling reactions with appropriate substrates. Key steps include:

- Protection of the Amino Group : Using tert-butoxycarbonyl chloride in the presence of a base (e.g., triethylamine).

- Formation of the Target Compound : Subjecting the protected amino acid to various reaction conditions to yield the final product.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The removal of the Boc group under acidic conditions exposes the free amino group, enabling participation in various biochemical pathways.

Enzyme Interaction Studies

Recent studies have highlighted the compound's role in enzyme-substrate interactions, particularly in relation to proteases and kinases. For instance, it has been shown to inhibit certain proteases, which are critical in various disease processes, including cancer progression.

Case Studies

-

Anticancer Activity : In vitro studies demonstrated that Boc-(S)-3-amino-4-(2-cyanophenyl)butyric acid exhibits cytotoxic effects against various cancer cell lines. The compound's structure facilitates binding to target proteins involved in cell proliferation and apoptosis.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : Ranged from 5 µM to 15 µM depending on the cell line.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, suggesting that this compound may mitigate neuronal damage in models of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Boc-(S)-3-amino-4-(2-cyanophenyl)butyric acid | Contains a cyanophenyl group | Anticancer activity |

| Boc-(S)-3-amino-4-phenylbutyric acid | Phenyl instead of cyanophenyl | Moderate activity |

| Boc-(R)-3-amino-4-(2-cyanophenyl)butyric acid | Different chiral configuration | Reduced potency |

This table illustrates how structural variations influence biological activity, emphasizing the significance of the cyanophenyl moiety in enhancing potency against specific targets.

Q & A

Q. What are the standard synthetic routes for (S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid?

The synthesis typically involves multi-step organic reactions, including:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino moiety under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .

- Cyanophenyl Incorporation : Coupling via Suzuki-Miyaura or Ullmann reactions to attach the 2-cyanophenyl group, ensuring regioselectivity .

- Chiral Resolution : Use of chiral auxiliaries or asymmetric catalysis to maintain the (S)-configuration, followed by acidic deprotection (e.g., TFA) to yield the final product .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and structural integrity, with emphasis on the Boc-protected amine (~1.3 ppm for tert-butyl) and cyanophenyl protons/aromatic signals .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify purity (>95%) and molecular weight .

- Melting Point Analysis : Compare observed mp (e.g., 150–151°C for analogous Boc-amino acids) to literature to assess crystallinity .

Q. What safety precautions are essential during handling?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to skin/eye irritation risks (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) to separate (S)- and (R)-enantiomers .

- Asymmetric Catalysis : Use transition-metal catalysts with chiral ligands (e.g., BINAP) to enhance stereoselectivity .

- Kinetic Resolution : Monitor reaction progress via circular dichroism (CD) to isolate the desired enantiomer early .

Q. How should researchers address contradictions in spectral data or melting points?

- Repurification : Recrystallize using solvents like ethyl acetate/hexane to remove impurities affecting mp .

- Advanced NMR Techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals from structural analogs .

- X-ray Crystallography : Confirm absolute configuration if discrepancies persist .

Q. What methodologies assess its potential biological activity?

- Enzyme Inhibition Assays : Test as a DPP-4 inhibitor analog (IC₅₀ measurements) using fluorogenic substrates, following protocols for sitagliptin derivatives .

- Cell-Based Studies : Evaluate cytotoxicity and metabolic stability in hepatic cell lines (e.g., HepG2) .

- Molecular Docking : Simulate interactions with target proteins (e.g., DPP-4 active site) using software like AutoDock Vina .

Q. How can stability under varying pH and temperature conditions be evaluated?

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, then monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles .

- Long-Term Storage Testing : Assess stability at 25°C/60% RH over 6–12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.